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Compound of Interest

Compound Name: Hexyl heptanoate

Cat. No.: B074044

A detailed guide for researchers and product development professionals on the distinct sensory
and physicochemical characteristics of hexyl heptanoate and ethyl heptanoate, supported by
available data and standardized experimental protocols.

This guide provides a comprehensive comparison of hexyl heptanoate and ethyl heptanoate,
two ester compounds utilized as flavoring and fragrance agents. The information presented is
curated for researchers, scientists, and professionals in the drug development and food
science industries to facilitate informed decisions in product formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these esters is crucial for
their application in various formulations. The following table summarizes key properties for
hexyl heptanoate and ethyl heptanoate.
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Property Hexyl Heptanoate Ethyl Heptanoate
Molecular Formula C13H2602 C9H1802[1]
Molecular Weight 214.34 g/mol 158.24 g/mol [2]
o Colorless to pale yellow
Appearance Colorless liquid o
liquid[1]
Boiling Point 252.00 to 253.00 °C 188-189 °CJ[3][4]
Insoluble in water; soluble in Slightly soluble in water;
Solubility alcohol and non-polar soluble in ethanol and ether.[1]
solvents.[5] [2]
CAS Number 1119-06-8 106-30-9[3][4]
FEMA Number 4337[5] 2437[6]

Sensory Profile Comparison

While direct comparative sensory panel data for hexyl heptanoate and ethyl heptanoate is not
extensively published, a compilation of their individual sensory profiles from various sources

provides a clear distinction in their aroma and flavor characteristics.

Sensory Attribute

Hexyl Heptanoate

Ethyl Heptanoate

Odor Descriptors

Green, herbaceous, foliage,
mallow leaves, leafy, cognac-
like.

Fruity (grape, pineapple,
apple, berry), cognac-like,
winy, brandy-like.[1][3][4][7][8]

Flavor Descriptors

Green, sweet, waxy, fruity with

tropical and berry notes.[9]

Fruity, waxy, with a green
winey nuance.[3][4] Sweet,
fruity, fermenty, rum, brandy,

apple-peel, berry notes.[8]

Aroma Threshold

Not widely reported

Detection: 2 ppb[3][4]

Taste Threshold

Tasting concentration: 40.00

ppm([9]

Taste characteristics at 10
ppm[3][4]
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Applications in Industry

Both esters are valued in the flavor and fragrance industry for their distinct aromatic profiles.

Hexyl Heptanoate is often utilized for its "green" and herbaceous notes, making it suitable for
creating fresh and natural scent and flavor compositions.[5] It is found in various fruits,
alcoholic beverages, and black tea.[10]

Ethyl Heptanoate is widely used to impart fruity and cognac-like characteristics.[1][3][4] It is a
common component in the formulation of artificial essences for raspberry, gooseberry, grape,
cherry, and apricot.[4] Its presence is reported in a variety of natural products including apples,
grapes, strawberries, and various alcoholic beverages.[1][3]

Experimental Protocol: Sensory Panel Evaluation

The following is a generalized yet detailed protocol for the sensory evaluation of flavor and
fragrance compounds like hexyl heptanoate and ethyl heptanoate. This methodology is based
on established sensory analysis techniques.[11][12][13][14]

1. Panelist Selection and Training:
o Apanel of 8-12 trained assessors is recommended.

o Panelists are screened for their olfactory and gustatory acuity and their ability to consistently
recognize and rate the intensity of various reference odorants and tastants.

» Training involves familiarization with the specific aroma and flavor descriptors relevant to the
compounds being tested.

2. Sample Preparation:

» For odor evaluation, the esters are diluted in an appropriate solvent (e.g., propylene glycol or
ethanol) to a concentration that is clearly perceivable without causing sensory fatigue.

» For taste evaluation, the compounds are added to a suitable base, such as a simple sugar
solution or a model beverage, at a predetermined concentration (e.g., 10 ppm for ethyl
heptanoate).[3][4]
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o Samples are presented to panelists in coded, identical containers to prevent bias.
3. Evaluation Procedure:

o Panelists evaluate the samples in a controlled environment with neutral lighting and no
distracting odors.

o A"sniffing" technique is employed for orthonasal (odor) evaluation, while a "sip and spit"
method is used for retronasal (flavor) evaluation.

e The intensity of each perceived aroma and flavor attribute is rated on a structured scale
(e.g., a 15-point scale anchored with "low" and "high").

o Panelists are provided with water and unsalted crackers to cleanse their palates between
samples.

4. Data Analysis:

e The intensity ratings from all panelists are collected and statistically analyzed to determine
the mean intensity for each attribute.

e Techniques such as Analysis of Variance (ANOVA) can be used to identify significant
differences in the sensory profiles of the two compounds.

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation.
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Sensory Evaluation Workflow
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Caption: A flowchart of the key stages in a sensory panel evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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